molecular formula C15H12O4 B6400472 4-(4-Acetylphenyl)-3-hydroxybenzoic acid CAS No. 1261922-87-5

4-(4-Acetylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6400472
CAS No.: 1261922-87-5
M. Wt: 256.25 g/mol
InChI Key: OZPLTGDLKWDFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
4-(4-Acetylphenyl)-3-hydroxybenzoic acid (CAS: 927676-33-3) is a biphenyl-derived aromatic acid with the molecular formula C₁₄H₁₀O₅ and a molecular weight of 258.23 g/mol . Its structure features a benzoic acid backbone substituted with a hydroxyl group at position 3 and a 4-acetylphenyl group at position 4. Key physicochemical properties include:

  • Boiling point: Predicted at 520.3±50.0 °C
  • Density: 1.449±0.06 g/cm³
  • pKa: 3.95±0.10, indicating moderate acidity due to electron-withdrawing acetyl and hydroxyl groups .

Applications
This compound is primarily used in research and development, particularly as a precursor in synthesizing metal-organic frameworks (MOFs) and coordination polymers. Its hydroxyl and carboxyl groups enable chelation with metal ions, making it valuable in materials science .

Properties

IUPAC Name

4-(4-acetylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9(16)10-2-4-11(5-3-10)13-7-6-12(15(18)19)8-14(13)17/h2-8,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPLTGDLKWDFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689767
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-87-5
Record name 4'-Acetyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with 3-hydroxybenzoic acid under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 4-(4-Acetylphenyl)-3-oxobenzoic acid.

    Reduction: 4-(4-Hydroxyphenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(4-Acetylphenyl)-3-nitrobenzoic acid (nitration product).

Scientific Research Applications

4-(4-Acetylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its hydroxybenzoic acid moiety can interact with enzymes, potentially inhibiting their activity. The acetylphenyl group may also play a role in modulating the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Halogen or Fluorine Substitutions

Several derivatives of 4-(4-acetylphenyl)benzoic acid have been synthesized with halogen substitutions, altering their electronic and steric properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
4-(4-Acetylphenyl)-3-fluorobenzoic acid C₁₅H₁₁FO₃ 270.25 Fluorine at position 3 Enhanced acidity; potential use in catalysis
4-(4-Acetylphenyl)-2-chlorobenzoic acid C₁₅H₁₁ClO₃ 286.70 Chlorine at position 2 Improved thermal stability; used in organic electronics
4-(2,3-Difluorophenyl)-3-hydroxybenzoic acid C₁₃H₈F₂O₃ 262.20 Difluorophenyl group Investigated for antimicrobial activity

Key Differences :

  • Electron-withdrawing effects : Fluorine and chlorine substituents increase acidity compared to the parent compound.
  • Steric hindrance : Bulkier substituents (e.g., difluorophenyl) reduce reactivity in metal coordination .

Comparison with Simpler Hydroxybenzoic Acids

Simpler analogs like 3-hydroxybenzoic acid and 4-hydroxybenzoic acid lack the acetylphenyl group, leading to distinct properties:

Compound Name Molecular Formula Molecular Weight pKa Key Properties
3-Hydroxybenzoic acid C₇H₆O₃ 138.12 ~4.0 Biodegradable by Bacilli; used in pharmaceuticals
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4.5 Common preservative; lower acidity than 3-hydroxy isomer
Target Compound C₁₄H₁₀O₅ 258.23 3.95 Higher acidity due to acetyl group; less biodegradable

Functional Insights :

  • Biodegradation : Bacilli efficiently degrade 3- and 4-hydroxybenzoic acids via β-ketoadipate pathways. However, the acetylphenyl group in the target compound likely hinders microbial degradation, increasing environmental persistence .
  • Acidity : The acetyl group in 4-(4-acetylphenyl)-3-hydroxybenzoic acid lowers its pKa compared to simpler hydroxybenzoic acids, enhancing metal-binding capacity .

Comparison with Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Caffeic acid (C₉H₈O₄, MW: 180.16) shares hydroxyl groups but differs in structure due to a propenoic acid chain:

  • Antioxidant activity : Caffeic acid exhibits stronger radical-scavenging properties due to its catechol (3,4-dihydroxy) structure .
  • Applications : Used in food preservation and cosmetics, whereas this compound is specialized for materials science .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.